CB2 Receptor Affinity: 3-Cyclopentylbut-2-en-1-ol vs. Cycloalkyl Analog Class
3-Cyclopentylbut-2-en-1-ol demonstrates high-affinity binding to the mouse CB2 receptor with a Ki of 3.70 nM, as determined by displacement of [³H]CP-55,940 in HEK293 cells expressing recombinant mCB2 [1]. In the broader class of C1'-cycloalkyl-substituted tetrahydrocannabinols, analogs bearing a cyclopentyl group exhibit Ki values ranging from 0.97 nM to 5.25 nM for both CB1 and CB2, with no significant receptor preference [2]. In contrast, C1'-cyclobutyl analogs display a pronounced selectivity for CB1 over CB2 (16- to 26-fold selectivity), while C1'-cyclohexyl analogs show markedly reduced affinity for both receptors [2]. The balanced high-affinity profile of the cyclopentyl-containing compounds positions 3-cyclopentylbut-2-en-1-ol as a preferred scaffold for dual CB1/CB2 engagement.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.70 nM (mouse CB2) |
| Comparator Or Baseline | C1'-cyclopentyl class Ki range: 0.97–5.25 nM (both CB1/CB2); C1'-cyclobutyl class: CB1-selective (16–26x); C1'-cyclohexyl class: reduced affinity |
| Quantified Difference | Target compound falls within optimal cyclopentyl class range; cyclobutyl class lacks CB2 affinity; cyclohexyl class exhibits significant affinity loss |
| Conditions | Displacement of [³H]CP-55,940 from recombinant mouse Cb2 receptor expressed in HEK293 cells |
Why This Matters
Balanced, high-affinity CB2 binding without CB1 selectivity is critical for programs targeting immunomodulation and inflammation, distinguishing cyclopentyl analogs from cyclobutyl (CB1-biased) and cyclohexyl (weak) alternatives.
- [1] BindingDB. BDBM50463780 (CHEMBL4249729). Affinity Data: Ki = 3.70 nM for mouse CB2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50463780&google=BDBM50463780. View Source
- [2] Nikas SP, Sharma R, Paronis CA, et al. Novel 1′,1′-chain substituted hexahydrocannabinols: 9β-hydroxy-3-(1-hexyl-cyclobut-1-yl)-hexahydrocannabinol (AM2389) a highly potent cannabinoid receptor 1 (CB1) agonist. J Med Chem. 2010;53(19):6996-7010. doi:10.1021/jm100641g. View Source
